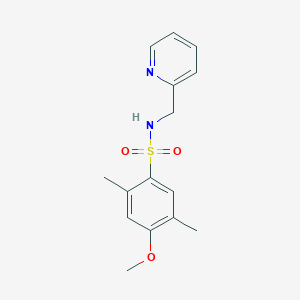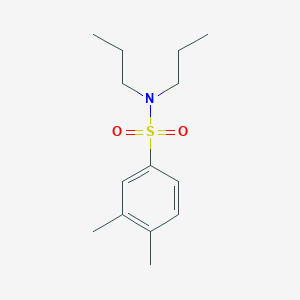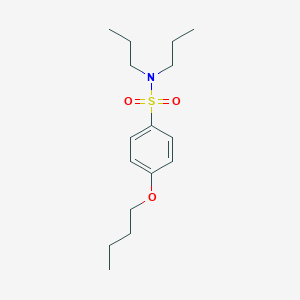![molecular formula C16H15FN2O2S B497513 1-[(4-fluoro-3-méthylphényl)sulfonyl]-2-phényl-4,5-dihydro-1H-imidazole CAS No. 708235-58-9](/img/structure/B497513.png)
1-[(4-fluoro-3-méthylphényl)sulfonyl]-2-phényl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with a fluoro-methylphenyl and a phenyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Applications De Recherche Scientifique
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the imidazole derivative with a sulfonyl chloride, such as 4-fluoro-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Substitution with Phenyl Group: The final step involves the substitution of the imidazole ring with a phenyl group using a suitable phenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the original compound.
Mécanisme D'action
The mechanism of action of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The fluoro and phenyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
- 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
- 1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
Uniqueness
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-12-11-14(7-8-15(12)17)22(20,21)19-10-9-18-16(19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVVQRMCEGFARP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B497430.png)

![4-(Ethoxycarbonyl)-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497434.png)






![1,4-Bis[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497444.png)




